Low-Temperature Cross-Linking Capability: 100 °C Cure vs. >250 °C Thermal Requirements for 1,3,5-Triethynylbenzene
A direct head-to-head comparison in polyimide gate dielectric systems shows that 1,3,5-Tris(2-propynyloxy)benzene (TYB) achieves complete cross-linking with azide-functionalized polyimide via thermal click chemistry at 100 °C [1]. In contrast, 1,3,5-triethynylbenzene, a common alternative trialkyne, requires temperatures exceeding 250 °C for thermal cross-linking via diacetylene cycloaddition, with a decomposition onset around 86–91 °C and a Td5 >500 °C for its cured resins [2]. The low-temperature cure of TYB is enabled by the electron-donating propargyloxy groups, which lower the activation energy for cycloaddition relative to directly linked ethynyl groups [1].
| Evidence Dimension | Thermal cross-linking temperature |
|---|---|
| Target Compound Data | 100 °C (complete cross-linking achieved) |
| Comparator Or Baseline | 1,3,5-Triethynylbenzene: >250 °C required for thermal cross-linking; decomposition onset 86–91 °C; Td5 of cured resin >500 °C |
| Quantified Difference | ΔT >150 °C lower for TYB cross-linking; TYB cures at temperature where comparator begins to decompose |
| Conditions | Azide-alkyne cycloaddition in polyimide gate dielectric films; thermal cure under nitrogen |
Why This Matters
This 150 °C lower curing temperature enables fabrication of flexible OTFTs on plastic substrates without thermal degradation, a critical advantage for roll-to-roll printed electronics.
- [1] Ahn, T., & Im, C. Y. (2026). Cross-linked Polyimide Gate Dielectric through Thermal Click Chemistry for Low Temperature Processable Organic Thin Film Transistor. 2026 Spring Meeting of the Polymer Society of Korea, Poster 3PS-042. View Source
- [2] Wang, F., et al. (2011). A Novel Silicon-containing Ethynylarene Resin as Heat-resistant Thermoset. Chinese Journal of Polymer Science, 29(2), 181-188. (Data for 1,3,5-triethynylbenzene thermal behavior). View Source
